1-Pyrimidin-2-ylpiperidin-3-amine;dihydrate;dihydrochloride
Overview
Description
1-Pyrimidin-2-ylpiperidin-3-amine;dihydrate;dihydrochloride is a compound that features a piperidine ring substituted with a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyrimidine and piperidine rings in its structure suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrimidin-2-ylpiperidin-3-amine;dihydrate;dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyrimidine derivative with a piperidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Pyrimidin-2-ylpiperidin-3-amine;dihydrate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Pyrimidin-2-ylpiperidin-3-amine;dihydrate;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Pyrimidin-2-ylpiperidin-3-amine;dihydrate;dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities with 1-Pyrimidin-2-ylpiperidin-3-amine;dihydrate;dihydrochloride.
Pyrimidine Derivatives: Compounds such as pyrimidine and its analogs also exhibit similar structural features
Uniqueness
This compound is unique due to the combination of both pyrimidine and piperidine rings in its structure. This dual-ring system may confer distinct pharmacological properties, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-amine;dihydrate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH.2H2O/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;;;/h2,4-5,8H,1,3,6-7,10H2;2*1H;2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQESYURXHETQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N.O.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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